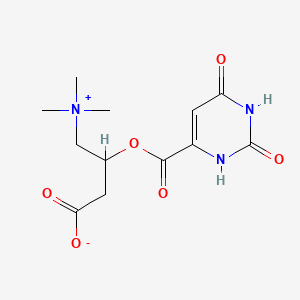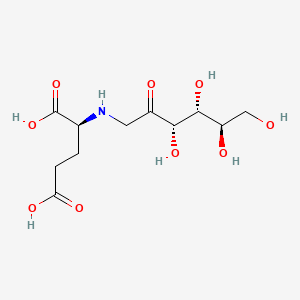
L-Carnitine orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Carnitine orotate, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3O7 and its molecular weight is 317.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Impact on Prolactin-Releasing Peptide Gene Expression : Carnitine and Carnitine Orotate significantly influence the expression of prolactin-releasing peptide (PrRP) in the ovaries and pituitary gland of mice. The study demonstrated that Carnitine Orotate, at both low and high doses, alters PrRP mRNA levels in these tissues, suggesting a regulatory role in reproductive biology (Zhu et al., 2011).
Nonalcoholic Fatty Liver Disease in Diabetes : A randomized controlled trial revealed that Carnitine-Orotate complex significantly improved serum alanine aminotransferase levels and may improve hepatic steatosis in patients with diabetes and nonalcoholic fatty liver disease (NAFLD). This study underscores the potential therapeutic application of Carnitine Orotate in liver diseases associated with diabetes (Bae et al., 2015).
Gastric Ulcer Treatment : Carnitine-Orotate was found to be effective in treating stomach ulcers, mainly through anti-oxidation stresses and promoting the expression of EGF (Epidermal Growth Factor). This suggests its potential use in gastrointestinal disorders (Sū Yùhóng, 2010).
Polymorphic Transformation in Medication : Research on polymorphs of l-Carnitine Orotate, used in liver disease treatment and prevention, indicated that different polymorphic forms have distinct stability and efficacy. This highlights its importance in pharmaceutical formulations and drug stability studies (An et al., 2018).
Role in Fatty Liver and Metabolic Disease : A study discussed the role of Carnitine Orotate Complex in ameliorating insulin resistance and hepatic steatosis. It emphasized its effects on metabolic pathways and its potential as a drug for preventing metabolic liver disease (Yi, 2021).
Long-term Usage and Mortality : A nationwide cohort study found that prolonged use of Carnitine-Orotate Complex was associated with improved mortality, especially in individuals with metabolic risk factors such as obesity and type 2 diabetes (Park et al., 2022).
Insulin Resistance and Hepatic Steatosis : Another study on Carnitine Orotate Complex (Godex) in mice showed improvement in insulin resistance and steatosis by regulating the carnitine acetyltransferase pathway in the liver, suggesting its therapeutic potential in diabetes-related liver conditions (Hong & Lee, 2021).
Liver Enzyme Normalization in Chronic Liver Disease : A meta-analysis found that l-carnitine supplementation, including carnitine-orotate, significantly lowered ALT and AST levels and normalized ALT levels in patients with chronic liver disease, indicating its therapeutic role in liver health (Oh et al., 2022).
Cardiovascular Disease : Carnitine, including its forms like Carnitine Orotate, has been recognized for its potential supplement in cardiovascular disease, improving glucose intolerance and energy expenditure (Flanagan et al., 2010; Ferrari et al., 1984; Arsenian, 1997).
Diabetes and Fatigue Management : Studies have examined Carnitine's efficacy in diabetes therapy and as an adjunctive treatment for fatigue in patients with cancer, reflecting its broad therapeutic applications (Power et al., 2007; Cruciani et al., 2012).
Mechanism of Action
Target of Action
Carnitine orotate primarily targets the mitochondria in cells. It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . Carnitine orotate also targets liver cells, where it has shown hepatoprotective effects .
Mode of Action
Carnitine orotate interacts with its targets by promoting the transport of long-chain fatty acids across the mitochondrial membrane in the form of acyl carnitine esters. This is a critical step for beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . In the liver, carnitine orotate has been associated with improved glucose and lipid metabolism and significantly alleviated hepatic steatosis .
Biochemical Pathways
Carnitine orotate affects several biochemical pathways. It plays a vital role in the beta-oxidation of fatty acids by promoting the transport of long-chain fatty acids across the mitochondrial membrane . This process is essential for energy production. Carnitine orotate also influences carbohydrate metabolism . Aberrations in carnitine regulation are implicated in complications of diabetes mellitus, hemodialysis, trauma, malnutrition, cardiomyopathy, obesity, fasting, drug interactions, endocrine imbalances, and other disorders .
Pharmacokinetics
. This suggests that the compound may have good bioavailability and a beneficial impact on health over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carnitine orotate.
Result of Action
The molecular and cellular effects of carnitine orotate’s action include improved glucose and lipid metabolism and significantly alleviated hepatic steatosis . It has also been associated with improved mortality rates in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .
Action Environment
The action, efficacy, and stability of carnitine orotate can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on an individual’s metabolic risk factors, such as obesity, metabolic syndrome, dyslipidemia, and fatty liver . More research is needed to fully understand how different environmental factors influence the action of carnitine orotate.
Safety and Hazards
Carnitine Orotate has hepatoprotective effects and favorable metabolic effects . Use of Carnitine Orotate complex for ≥180 days was associated with significantly reduced mortality in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver than the shorter period of use .
Biochemical Analysis
Cellular Effects
Carnitine orotate exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to ameliorate insulin resistance and hepatic steatosis by enhancing the activity of carnitine acetyltransferase, which promotes the oxidation of fatty acids and reduces lipid accumulation . In muscle cells, carnitine orotate improves glucose metabolism by modulating the intramitochondrial acetyl-CoA/CoA ratio and stimulating the insulin-like growth factor-1 signaling cascade . These effects contribute to improved cellular function, including enhanced energy production, reduced oxidative stress, and improved metabolic homeostasis.
Molecular Mechanism
The molecular mechanism of action of carnitine orotate involves several key processes. At the molecular level, carnitine orotate binds to carnitine acetyltransferase and carnitine palmitoyltransferase, facilitating the transport of fatty acids into the mitochondria for beta-oxidation . This process increases the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. Additionally, carnitine orotate influences gene expression by modulating the activity of transcription factors involved in lipid metabolism and insulin signaling pathways. These molecular interactions result in improved fatty acid oxidation, reduced lipid accumulation, and enhanced cellular energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carnitine orotate have been observed to change over time. Studies have shown that carnitine orotate is stable under physiological conditions and maintains its activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to carnitine orotate has been shown to improve insulin sensitivity and reduce lipid accumulation in hepatocytes . Long-term exposure, on the other hand, may lead to sustained improvements in metabolic homeostasis and reduced oxidative stress in various cell types .
Dosage Effects in Animal Models
The effects of carnitine orotate vary with different dosages in animal models. Low to moderate doses of carnitine orotate have been shown to improve insulin sensitivity, reduce hepatic steatosis, and enhance glucose metabolism in animal models of metabolic disorders . High doses of carnitine orotate may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Carnitine orotate is involved in several metabolic pathways, including fatty acid oxidation and nucleotide synthesis. It interacts with enzymes such as carnitine acetyltransferase and carnitine palmitoyltransferase to facilitate the transport and oxidation of fatty acids in the mitochondria . Additionally, carnitine orotate influences the activity of enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase . These interactions support the efficient production of ATP and nucleotides, which are essential for cellular energy production and DNA synthesis.
Transport and Distribution
Carnitine orotate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via the organic cation transporter family, which facilitates its transport across the cell membrane . Once inside the cell, carnitine orotate is distributed to various cellular compartments, including the mitochondria and the nucleus . This distribution pattern allows carnitine orotate to exert its effects on fatty acid oxidation and nucleotide synthesis in different cellular compartments.
Subcellular Localization
The subcellular localization of carnitine orotate is crucial for its activity and function. Carnitine orotate is primarily localized in the mitochondria, where it interacts with enzymes involved in fatty acid oxidation . Additionally, carnitine orotate may be localized in the nucleus, where it influences nucleotide synthesis and gene expression . The targeting of carnitine orotate to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carnitine Orotate involves the reaction of Carnitine with Orotic Acid.", "Starting Materials": [ "Carnitine", "Orotic Acid", "Sodium Hydroxide", "Hydrochloric Acid", "Ethanol" ], "Reaction": [ "Dissolve Carnitine in Sodium Hydroxide solution", "Add Orotic Acid to the solution and stir", "Heat the mixture to 60-70°C for 2-3 hours", "Cool the mixture and adjust the pH to 7 with Hydrochloric Acid", "Filter the precipitate and wash with Ethanol", "Dry the product at 60°C" ] } | |
CAS No. |
32543-38-7 |
Molecular Formula |
C12H19N3O7 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H15NO3.C5H4N2O4/c1-8(2,3)5-6(9)4-7(10)11;8-3-1-2(4(9)10)6-5(11)7-3/h6,9H,4-5H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11) |
InChI Key |
MBULCFMSBDQQQT-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C1=C(NC(=O)NC1=O)C(=O)[O-] |
Synonyms |
3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate; _x000B_(3-Carboxy-2-hydroxypropyl)trimethylammonium Orotate; 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Salt With 1,2,3,6-Tetrahydro-2,6-diox |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-FEX, SE [Fluorescein-5-EX, succinimidyl ester]](/img/no-structure.png)



![5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-](/img/structure/B1147802.png)

